molecular formula C9H9Cl3 B7824246 2,4-Dichloro-1-(3-chloropropyl)benzene CAS No. 72506-10-6

2,4-Dichloro-1-(3-chloropropyl)benzene

Cat. No.: B7824246
CAS No.: 72506-10-6
M. Wt: 223.5 g/mol
InChI Key: AMGIJLLWCLDNJD-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H9Cl3 It is a chlorinated aromatic hydrocarbon, which means it contains a benzene ring substituted with chlorine atoms and a chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(3-chloropropyl)benzene typically involves the chlorination of 1-(3-chloropropyl)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(3-chloropropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The chloropropyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include less chlorinated benzene derivatives.

Scientific Research Applications

2,4-Dichloro-1-(3-chloropropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-1-(3-chloropropyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with cellular components, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: A chlorinated benzene with chlorine atoms at the 1 and 3 positions.

    1,4-Dichlorobenzene: A chlorinated benzene with chlorine atoms at the 1 and 4 positions.

    2,4-Dichlorotoluene: A similar compound with a methyl group instead of a chloropropyl group.

Uniqueness

2,4-Dichloro-1-(3-chloropropyl)benzene is unique due to the presence of both chlorine atoms and a chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2,4-dichloro-1-(3-chloropropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGIJLLWCLDNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993344
Record name 2,4-Dichloro-1-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72506-10-6
Record name 2,4-Dichloro-1-(3-chloropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72506-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-(3-chloropropyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072506106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-1-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1-(3-chloropropyl)benzene
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